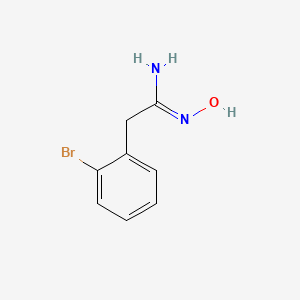
(R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
Übersicht
Beschreibung
(R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is a compound that is structurally related to a series of piperidine derivatives known for their pharmacological activities. Piperidine derivatives have been extensively studied due to their potential as therapeutic agents, particularly as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Enhanced AChE activity is associated with neurodegenerative diseases such as Alzheimer's disease, making AChE inhibitors valuable for their therapeutic potential .
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported in several studies. For instance, compound 13e, a potent AChE inhibitor, was synthesized by incorporating an indanone moiety into the piperidine structure . Another study reported the synthesis of 2,5-substituted piperidines from ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate, which involved reduction, p-fluorobenzoylation, and nucleophilic substitution reactions . Additionally, an efficient and practical asymmetric synthesis of a piperidine dicarboxylate, a useful intermediate for nociceptin antagonists, was developed using diastereoselective reduction and isomerization steps . Microbial reduction has also been employed to produce enantiomerically pure piperidine derivatives, demonstrating the utility of biocatalysis in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their interaction with biological targets. The crystal structure of a related compound, 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, was determined, providing insights into the spatial arrangement of the molecule, which is essential for understanding its binding to AChE . The stereochemistry of the piperidine ring and the substituents attached to it play a significant role in the compound's biological activity and selectivity.
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions during their synthesis and interaction with biological targets. The introduction of different substituents and functional groups can dramatically enhance the activity of these compounds. For example, substituting the benzamide moiety with a bulky group or introducing an alkyl or phenyl group at the nitrogen atom of benzamide has been shown to increase anti-AChE activity . These modifications can affect the basicity of the nitrogen atom in the piperidine ring, which is an important factor in the compound's activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, crystallinity, and stability, are influenced by their molecular structure. The crystal structure analysis provides information on the compound's solid-state properties, which can affect its formulation and delivery as a therapeutic agent . The stereochemistry of the piperidine derivatives, as indicated by the high diastereo- and enantioselectivity in microbial reductions, is also a critical factor in determining the compound's pharmacokinetic and pharmacodynamic properties .
Wissenschaftliche Forschungsanwendungen
Microbial Reduction and Stereospecificity
A study conducted by Guo et al. (2006) investigated the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, which is structurally related to (R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate. This study demonstrated that the majority of evaluated microorganisms produced ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate as the major product with high diastereo- and enantioselectivities. This indicates the compound’s potential in microbial biotransformation processes and its stereospecific applications (Guo et al., 2006).
Asymmetric Synthesis in Pharmaceutical Compounds
Jona et al. (2009) developed an efficient and practical asymmetric synthesis method for a derivative of piperidine-1,3-dicarboxylate, which is a useful intermediate in the synthesis of nociceptin antagonists. This method highlights the importance of (R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate in synthesizing complex pharmaceutical compounds (Jona et al., 2009).
Role in Synthesis of Protein Kinase Inhibitors
Hao et al. (2011) described the asymmetric synthesis of a compound starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, which led to the creation of a key intermediate for the synthesis of CP-690550, a potent protein kinase inhibitor. This underscores the compound's potential use in the development of important therapeutic agents (Hao et al., 2011).
Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase activity. This research is significant as it demonstrates the potential therapeutic applications of piperidine derivatives in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Enantioselective Benzylation
Wang et al. (2018) explored the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate. This study is important for the synthesis of biologically active compounds that contain a chiral 3-benzylpiperidine backbone, highlighting the versatility of piperidine-1,3-dicarboxylate derivatives in creating chiral compounds (Wang et al., 2018).
Safety And Hazards
The safety information for “®-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate” indicates that it may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a poison center/doctor if you feel unwell (P301+P312) .
Eigenschaften
IUPAC Name |
1-O-benzyl 3-O-ethyl (3R)-piperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-20-15(18)14-9-6-10-17(11-14)16(19)21-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRONXOELMBCSE-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582129 | |
| Record name | 1-Benzyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate | |
CAS RN |
435275-85-7 | |
| Record name | 1-Benzyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

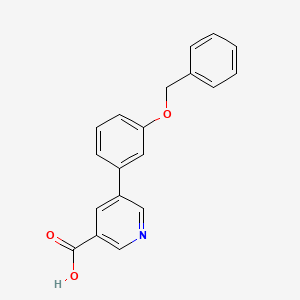
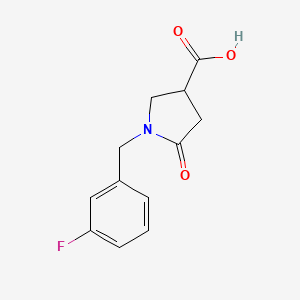
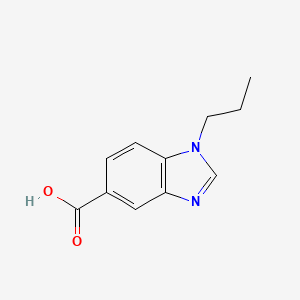
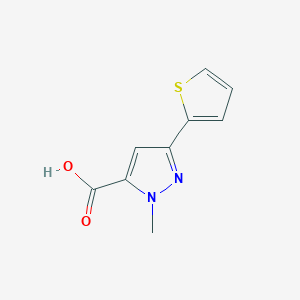
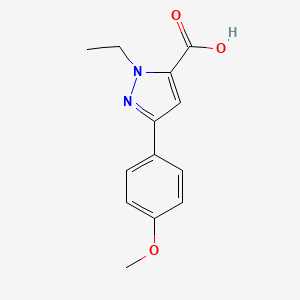
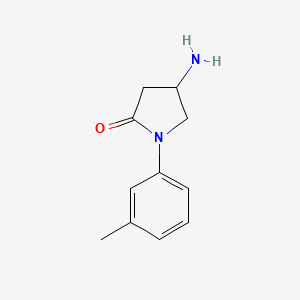
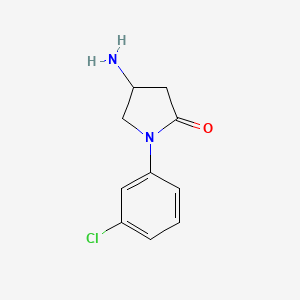
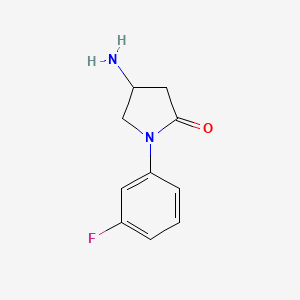
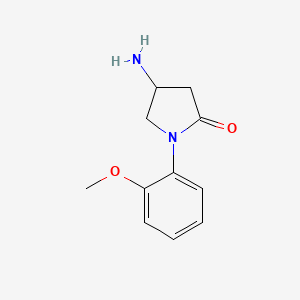
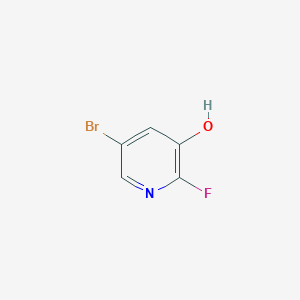
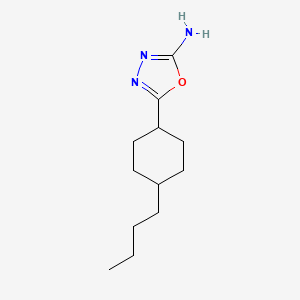
![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)

